molecular formula C22H22N2O3S2 B2957937 3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide CAS No. 932502-72-2

3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Cat. No.: B2957937
CAS No.: 932502-72-2
M. Wt: 426.55
InChI Key: WNPVGYPZOZHSMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C14H17NO2S2 . It has an average mass of 295.420 Da and a monoisotopic mass of 295.070068 Da .

Scientific Research Applications

Structural Characterization and Synthesis

Several studies have detailed the synthesis and structural characterization of compounds related to "3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide," revealing their potential in scientific research. For instance, Gelbrich, Haddow, and Griesser (2011) explored the intramolecular and intermolecular interactions in a similar compound, providing insights into its crystalline structure Gliquidone. Cremonesi, Croce, and Gallanti (2010) investigated the reactivity of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines, leading to the formation of tetrahydroquinazoline derivatives, highlighting the compound's versatility in synthetic chemistry Tetrahydroquinazoline derivatives by aza Diels-Alder reaction.

Antitumor and Antimicrobial Applications

Alqasoumi, Al-Taweel, Alafeefy, Ghorab, and Noaman (2010) synthesized novel derivatives and evaluated their antitumor activity, discovering several compounds with potent efficacy, suggesting the potential of related structures in cancer treatment Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. Another study synthesized new compounds of quinoline clubbed with sulfonamide moiety, aiming to use them as antimicrobial agents, further demonstrating the compound's potential in combating bacterial infections Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives.

Molecular Interactions and Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield, indicating their potential use in photodynamic therapy for cancer treatment The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base. Bruno et al. (2017) probed molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, paving the way for the development of targeted therapies Probing Molecular Interactions between Human Carbonic Anhydrases (hCAs) and a Novel Class of Benzenesulfonamides.

Mechanism of Action

Target of Action

Chembl is known to contain compound interaction data against 8,000 protein targets

Mode of Action

The mode of action of CHEMBL1475054 involves its interaction with its targetsChembl provides information on the mechanism of action linking drugs to their targets . Further investigation is required to elucidate the specific interactions of CHEMBL1475054 with its targets.

Biochemical Pathways

Drugs can affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

The optimization of the adme properties of a drug molecule is a crucial part of the drug discovery process . Further investigation is required to outline the ADME properties of CHEMBL1475054 and their impact on its bioavailability.

Result of Action

The effects of a drug’s action can be studied at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . These factors include moisture, oxygen, carbon dioxide, temperature, and light

Properties

IUPAC Name

3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVGYPZOZHSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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